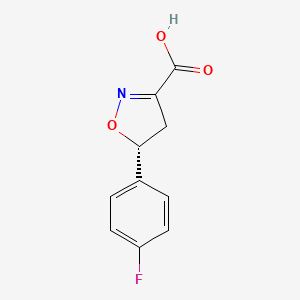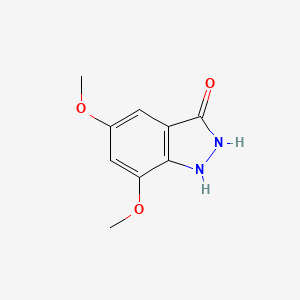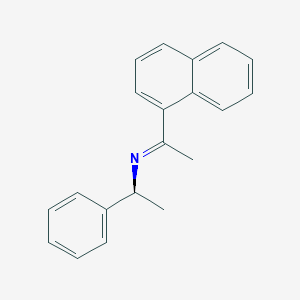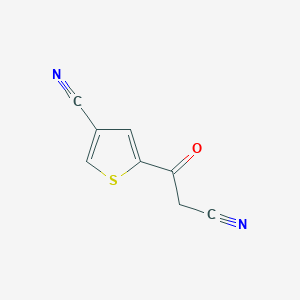
(R)-5-(4-Fluorophenyl)-4,5-dihydroisoxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico es un compuesto químico que pertenece a la clase de los derivados de isoxazol. Los isoxazoles son compuestos heterocíclicos de cinco miembros que contienen un átomo de oxígeno y un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo fluorofenilo, que le confiere propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico generalmente implica la ciclización de precursores apropiados en condiciones controladas. Un método común implica la reacción de 4-fluorobenzaldehído con clorhidrato de hidroxilamina para formar 4-fluorobenzaldoxima. Este intermedio se somete luego a ciclización con acetoacetato de etilo en presencia de una base, como etóxido de sodio, para producir el derivado de isoxazol deseado.
Métodos de producción industrial
La producción industrial del ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico puede implicar procesos a gran escala por lotes o de flujo continuo. La elección del método depende de factores como el rendimiento, la pureza y la rentabilidad. La optimización de las condiciones de reacción, incluida la temperatura, la presión y la elección del solvente, es crucial para una producción eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción pueden producir diferentes formas reducidas del compuesto.
Sustitución: El grupo fluorofenilo puede participar en reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química
En química, el ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única lo hace valioso en el desarrollo de nuevos materiales y catalizadores.
Biología
En la investigación biológica, este compuesto se estudia por sus posibles interacciones con diversas biomoléculas. Puede servir como una sonda para investigar los mecanismos enzimáticos y las interacciones proteína-ligando.
Medicina
En medicina, el ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico se explora por sus posibles propiedades terapéuticas. Puede exhibir actividad contra ciertas enfermedades, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se utiliza en la producción de productos químicos especiales y farmacéuticos. Sus propiedades únicas lo hacen adecuado para diversas aplicaciones, incluida la de intermedio en la síntesis química.
Mecanismo De Acción
El mecanismo de acción del ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico implica su interacción con dianas moleculares específicas. El grupo fluorofenilo puede aumentar la afinidad de unión a ciertas enzimas o receptores, modulando su actividad. El anillo de isoxazol puede participar en enlaces de hidrógeno e interacciones hidrofóbicas, contribuyendo al efecto general del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-Bromofenil)-5-(4-hidroxifenil)isoxazol: Este compuesto comparte el núcleo de isoxazol pero difiere en los sustituyentes, lo que lleva a diferentes propiedades químicas y aplicaciones.
5-(4-Fluorofenil)-3-(naftalen-1-il)-1-fenil-1H-pirazol: Otro compuesto fluorado con características estructurales y actividades biológicas distintas.
Singularidad
El ácido ®-5-(4-fluorofenil)-4,5-dihidroisoxazol-3-carboxílico es único debido a su combinación específica de un grupo fluorofenilo y un anillo de isoxazol. Esta combinación confiere reactividad química única y potencial actividad biológica, lo que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H8FNO3 |
|---|---|
Peso molecular |
209.17 g/mol |
Nombre IUPAC |
(5R)-5-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C10H8FNO3/c11-7-3-1-6(2-4-7)9-5-8(10(13)14)12-15-9/h1-4,9H,5H2,(H,13,14)/t9-/m1/s1 |
Clave InChI |
POWGXLBSYQIZOC-SECBINFHSA-N |
SMILES isomérico |
C1[C@@H](ON=C1C(=O)O)C2=CC=C(C=C2)F |
SMILES canónico |
C1C(ON=C1C(=O)O)C2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Benzyl-3,6-diazabicyclo[3.1.1]heptane](/img/structure/B11757781.png)
![4-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B11757782.png)
![ethyl (2E)-2-chloro-2-[(2-ethylphenyl)hydrazinylidene]acetate](/img/structure/B11757783.png)

![[1,3]Dioxolo[4,5-h]quinolin-8(9H)-one](/img/structure/B11757786.png)

![[(1-methyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11757791.png)

![6,8-Dichloro-2-(methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11757802.png)



![tert-Butyl hexahydro-1'H-spiro[cyclopropane-1,6'-pyrrolo[3,4-b]pyrrole]-1'-carboxylate](/img/structure/B11757828.png)

